(4-Methylquinazolin-2-yl)methanol
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Overview
Description
(4-Methylquinazolin-2-yl)methanol is a quinazoline derivative with the molecular formula C10H10N2O. It is known for its bioactive properties and has been explored in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylquinazolin-2-yl)methanol typically involves the reaction of 4-methylquinazoline with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
the compound can be synthesized in a laboratory setting using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Methylquinazolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinazolinone derivative.
Reduction: The compound can be reduced to form the corresponding quinazoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, reduced quinazoline derivatives, and substituted quinazoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-Methylquinazolin-2-yl)methanol is used as a building block for the synthesis of various bioactive compounds. It has been explored for its potential in synthesizing new antitubercular agents and electrocatalytic synthesis of quinazolinone derivatives.
Biology
In biology, the compound has been studied for its antimicrobial properties. It has shown potential as a natural food preservative due to its antimicrobial activities against foodborne bacteria.
Medicine
In medicine, this compound has been investigated for its potential as an antitubercular agent. It has also been explored for its photophysical properties, which could have applications in optical materials and sensing technologies.
Industry
Mechanism of Action
The mechanism of action of (4-Methylquinazolin-2-yl)methanol involves its interaction with molecular targets and pathways in microorganisms. For example, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . This inhibition reduces the virulence of the bacteria and prevents the formation of biofilms, which are essential for bacterial survival and pathogenicity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Methylquinazolin-2-yl)methanol include:
- Quinazolinone derivatives
- Quinoline derivatives
- 2-Hydroxymethyl-4-methylquinazoline
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique bioactive properties.
Properties
IUPAC Name |
(4-methylquinazolin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(6-13)11-7/h2-5,13H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGWOCNQJCENI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13535-91-6 |
Source
|
Record name | (4-Methylquinazolin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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